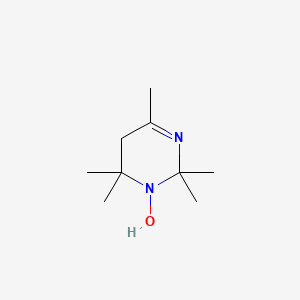

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol

Description

Properties

IUPAC Name |

1-hydroxy-2,2,4,6,6-pentamethyl-5H-pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7-6-8(2,3)11(12)9(4,5)10-7/h12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGCKMZUGOWOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N(C(C1)(C)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573552 | |

| Record name | 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213180-20-2 | |

| Record name | 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol

General Synthetic Approach

The synthesis of tetrahydropyrimidinol derivatives typically involves the condensation of amidines or guanidines with β-dicarbonyl compounds or their equivalents, followed by cyclization and reduction steps. The pentamethyl substitution is achieved by using highly methylated ketone or aldehyde precursors.

Specific Methodologies

Condensation of Benzamidine with Ketones in Ethanol

A documented method for pyrimidinol synthesis involves:

- Reacting benzamidine with a methylated ketone derivative in ethanol under reflux conditions in the presence of sodium ethoxide (NaOEt) as a base catalyst.

- The reaction mixture is stirred overnight under reflux.

- After completion, the mixture is concentrated under reduced pressure.

- The residue is acidified with 1 N HCl and extracted with dichloromethane.

- The organic layer is washed, dried over magnesium sulfate, filtered, and concentrated.

- The crude product is purified by recrystallization to afford the pyrimidinol compound.

This method is adaptable to various substituted pyrimidinols and can be optimized for the pentamethyl derivative by selecting appropriate methylated ketones.

Cyclization Using Phosphoryl Chloride (POCl3)

- Pyrimidinol intermediates can be converted into chloropyrimidines by treatment with neat POCl3 under reflux for 6 hours.

- The reaction mixture is then worked up by evaporation, extraction, washing with sodium carbonate solution and brine, drying, and concentration.

- The chloropyrimidine product is purified by flash chromatography.

While this step is more relevant to chlorinated derivatives, it is part of the synthetic sequence that can lead to pyrimidinol derivatives after subsequent hydrolysis.

Reaction of Acetone with Ammonia under Pressure (Catalyst-Free)

An alternative approach related to the preparation of tetrahydropyrimidine derivatives (closely related to pyrimidinol structures) involves:

- Reacting acetone with ammonia at elevated pressure (0.2 to 6.0 MPa) and temperatures between 30 to 130 °C without catalysts or promoters.

- The process yields 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine (acetonine), which serves as an intermediate for further functionalization to pyrimidinol derivatives.

- This method simplifies the synthesis, improves environmental impact, and reduces costs by avoiding catalysts.

This approach is valuable for generating highly methylated tetrahydropyrimidine cores that can be modified to the target pyrimidinol.

Improved Industrial Synthesis via Methyl Acetoacetate and Amines

A patent describes an improved method for synthesizing tetrahydropyrimidine derivatives using:

- Methyl acetoacetate dissolved in toluene.

- Dropwise addition of N-methyl-propyl diamines at controlled temperature (25-30 °C).

- Reaction mixture insulation for 2–6 hours followed by decompression dehydration at 45–50 °C under low pressure (2.0–3.5 kPa).

- Addition of a catalyst such as aluminum chloride or zinc chloride and heating at 130–140 °C for 1–3 hours.

- Distillation to remove unreacted methyl acetoacetate, cooling, and final distillation to isolate the product.

- This method achieves higher yields (above 70%) and is suitable for industrial scale.

Though this patent focuses on 1,2-dimethyl tetrahydropyrimidines, the methodology can be adapted for pentamethyl derivatives by selecting appropriate methylated amines and ketones.

Comparative Table of Preparation Methods

Analytical and Purification Techniques

- Drying agents: Magnesium sulfate (MgSO4) is commonly used to dry organic layers post-extraction.

- Concentration: Reduced pressure evaporation is standard to remove solvents gently without decomposing sensitive intermediates.

- Purification: Recrystallization and flash chromatography on silica gel with hexane/ethyl acetate mixtures are effective for isolating pure pyrimidinol derivatives.

- Characterization:

Research Findings and Notes

- The catalyst-free acetone-ammonia method offers a greener alternative with simplified processing and reduced environmental impact.

- Industrial synthesis benefits from controlled addition of amines and catalytic cyclization to improve yields and reduce byproducts.

- The pentamethyl substitution pattern increases steric hindrance, requiring careful selection of reaction conditions to achieve cyclization without side reactions.

- The compound's physical properties (melting and boiling points) are consistent with literature values, confirming purity and identity.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol has been evaluated for its potential as an anticancer agent. Studies have shown that structural modifications can enhance its efficacy against various cancer cell lines.

- Case Study : A series of quinazoline derivatives related to pyrimidine structures demonstrated potent activity against tumor cells. The incorporation of this compound into these derivatives has been suggested to improve selectivity and reduce toxicity in preclinical models .

Anti-inflammatory Properties

Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been studied for their anti-inflammatory effects.

- Research Findings : A study highlighted the ability of certain pyrimidine derivatives to inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role for this compound in managing inflammatory conditions .

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis.

- Example : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing pyrimidine units exhibit improved resistance to degradation under thermal stress .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to three analogs: 2,2,6,6-tetramethylpiperidone , 3,4,5,6-tetrahydro-2-pyrimidinethiol , and 1,3-benzodioxol-5(6H)-one derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Research Findings

- Steric Effects : The pentamethyl substitution in acetonine reduces ring flexibility, limiting its utility in large-molecule synthesis compared to less hindered analogs like tetrahydro-2-pyrimidinethiol .

- Byproduct Management : Dispiro-cyclic byproducts (e.g., 2,2,6,6-tetramethylpiperidone) are minimized using anhydrous ammonium chloride instead of acetic acid .

- Functional Group Impact : Thiol-containing analogs exhibit higher affinity for transition metals, whereas hydroxyl groups favor hydrogen bonding in catalytic systems .

Biological Activity

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol is a nitrogen-containing heterocyclic compound with the molecular formula and CAS number 213180-20-2. This compound has garnered attention for its potential biological activities, making it a subject of research in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 170.25 g/mol |

| Density | 0.93 g/cm³ |

| Boiling Point | 188.6 ºC |

| Melting Point | Not Available |

| Flash Point | 67.9 ºC |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

- A study evaluating various pyrimidine derivatives found that certain structural modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Preliminary studies suggest that this pyrimidine derivative may possess antioxidant capabilities:

- In vitro assays demonstrated that similar compounds can scavenge free radicals effectively .

- This activity is attributed to the presence of multiple methyl groups that stabilize reactive intermediates.

Neuroprotective Effects

Emerging research points towards neuroprotective effects associated with compounds in the pyrimidine family:

- A case study highlighted the potential of related compounds in protecting neuronal cells from apoptosis induced by oxidative stress .

- Mechanistic studies suggest involvement in modulating signaling pathways related to neuroinflammation.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various pyrimidine derivatives indicated that this compound exhibited significant inhibition against gram-positive bacteria when tested in vitro.

- Neuroprotection : In a model of neurodegeneration induced by oxidative stress in rat hippocampal neurons, treatment with the compound resulted in reduced cell death and improved cell viability compared to control groups.

Q & A

Q. What are the standard synthetic routes for 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol, and how are yields optimized?

The compound is synthesized via condensation reactions involving acetone and ketones, catalyzed by ammonium salts. A key method involves reacting acetonine (derived from acetone) with cyclic ketones like cyclohexanone under anhydrous conditions. Anhydrous ammonium chloride is identified as the optimal catalyst, achieving total yields of up to 60% for mono- and dispiro-cyclic products. Side products like 2,2,6,6-tetramethylpiperidone are monitored via GC–MS, with reaction conditions (e.g., temperature, catalyst loading) adjusted to minimize by-products . Heterogeneous catalysis, as described in patent EP 2021/071729, offers an alternative route using solid catalysts to improve recyclability and reduce purification steps .

Q. What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Gas chromatography–mass spectrometry (GC–MS) is critical for quantifying reaction components and side products. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed. In synthesis optimization, GC–MS data (e.g., retention times and mass fragmentation patterns) help identify impurities like 2,2,6,6-tetramethylpiperidone, enabling adjustments to reaction stoichiometry or catalyst choice .

Q. How does the stability of this compound vary under different storage or reaction conditions?

Stability is influenced by solvent polarity, temperature, and exposure to moisture. For instance, anhydrous conditions are essential during synthesis to prevent hydrolysis of intermediates. Long-term storage in inert atmospheres (e.g., nitrogen) at low temperatures (−20°C) is recommended to avoid degradation. Accelerated stability studies under oxidative or acidic conditions can reveal susceptibility to ring-opening reactions, guiding formulation strategies .

Advanced Research Questions

Q. What factors dictate catalyst selection in the synthesis of this compound, and how do heterogeneous catalysts improve scalability?

Catalyst choice hinges on reaction efficiency, selectivity, and ease of separation. Homogeneous catalysts like ammonium chloride offer high yields (60%) but require post-reaction neutralization and purification. Heterogeneous catalysts, as described in EP 2021/071729, enable easier recovery and reuse, reducing waste. Key factors include catalyst surface area, acidity, and compatibility with ketone substrates. For example, zeolites or metal oxides may enhance selectivity for the target product over dispirocyclic by-products .

Q. How can researchers mitigate the formation of 2,2,6,6-tetramethylpiperidone during synthesis?

This by-product arises from the reaction of acetonine with excess acetone. Strategies include:

- Stoichiometric control : Limiting acetone molar ratios to favor the primary reaction pathway.

- Catalyst modulation : Using ammonium chloride instead of Brønsted acids (e.g., PTSA) reduces side reactions.

- Temperature optimization : Lower temperatures (e.g., 40–60°C) slow secondary condensation pathways. GC–MS monitoring (Table 1 in ) quantifies by-product levels, enabling real-time adjustments.

Q. What green chemistry approaches can be adapted for eco-friendly synthesis of related pyrimidine derivatives?

Ionic liquids like triethylammonium acetate (TEAA) offer a reusable, solvent-free medium for synthesizing structurally similar compounds (e.g., bis-isoxazolyl-tetrahydro pyridine carboxylates). TEAA achieves yields >75% under mild conditions (60°C, 2–4 hours) while minimizing hazardous waste. This methodology could be extrapolated to this compound by modifying substrate ketones and optimizing reaction times .

Q. What mechanistic insights explain the regioselectivity in spirocyclic product formation?

The reaction mechanism involves initial imine formation between acetonine and ketones, followed by cyclization. Steric and electronic effects of substituents on the ketone dictate regioselectivity. For example, bicyclic ketones (e.g., 2-alkyl-substituted cyclohexanones) favor mono-spiro products due to hindered dispiro formation. Computational studies (e.g., DFT) can model transition states to predict product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.